

synthesis of 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

CAS No.: 1017396-25-6

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An In-depth Technical Guide to the Synthesis of **2-(3-Chlorophenyl)-5,5-dimethylmorpholine**

For Researchers, Scientists, and Drug Development Professionals

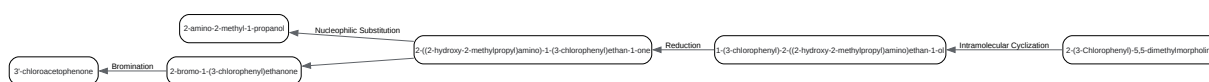
Introduction

Substituted morpholines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their unique structural and physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. The morpholine ring can act as a bioisosteric replacement for other functionalities, improve aqueous solubility, and provide a rigid scaffold for orienting substituents towards their biological targets. The target of this guide, **2-(3-Chlorophenyl)-5,5-dimethylmorpholine**, is a specific substituted morpholine with potential applications in the development of novel therapeutics. The presence of the 3-chlorophenyl group and the gem-dimethyl substitution at the 5-position creates a distinct chemical entity with potential for unique biological activity. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, intended

for an audience of researchers and professionals in the field of organic synthesis and drug discovery.

Retrosynthetic Analysis

A logical retrosynthetic analysis of **2-(3-Chlorophenyl)-5,5-dimethylmorpholine** suggests a strategy centered around the formation of the morpholine ring through an intramolecular cyclization of a key amino alcohol precursor. This approach is a well-established and reliable method for the synthesis of substituted morpholines.[1][2] The disconnection of the C-O bond in the morpholine ring reveals the key intermediate, an N-substituted amino alcohol. This intermediate can be further disconnected to reveal commercially available or readily synthesizable starting materials.



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Caption: Retrosynthetic analysis of **2-(3-Chlorophenyl)-5,5-dimethylmorpholine**.

Synthesis of Key Intermediates

Synthesis of 2-bromo-1-(3-chlorophenyl)ethanone

The synthesis commences with the bromination of 3'-chloroacetophenone. This alpha-bromination of a ketone is a standard transformation, typically achieved using bromine in a suitable solvent like methanol or acetic acid. The reaction proceeds via an enol or enolate intermediate.

Experimental Protocol:

- Dissolve 3'-chloroacetophenone (1 equivalent) in methanol.
- Slowly add bromine (1 equivalent) to the solution at room temperature, with stirring.

- Continue stirring until the reaction is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one

This step involves the nucleophilic substitution of the bromine in 2-bromo-1-(3-chlorophenyl)ethanone by 2-amino-2-methyl-1-propanol. The reaction is typically carried out in a polar aprotic solvent, and a non-nucleophilic base may be added to scavenge the HBr formed during the reaction.

Experimental Protocol:

- Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
- Add 2-amino-2-methyl-1-propanol (2.2 equivalents) to the solution. The excess amine also acts as a base.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Synthesis of 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol

The ketone functionality in the previously synthesized intermediate is reduced to a secondary alcohol. This reduction can be achieved using a variety of reducing agents. Sodium borohydride is a mild and selective reagent suitable for this transformation, minimizing the risk of over-reduction.[3]

Experimental Protocol:

- Dissolve 2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one (1 equivalent) in methanol or ethanol.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Remove the bulk of the organic solvent under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amino alcohol. This intermediate is often used in the next step without further purification.

Cyclization to 2-(3-Chlorophenyl)-5,5-dimethylmorpholine

The final step is the intramolecular cyclization of the amino alcohol precursor to form the morpholine ring. This is typically an acid-catalyzed dehydration reaction. A strong acid like sulfuric acid or p-toluenesulfonic acid can be used to protonate the hydroxyl group, converting it into a good leaving group (water). The intramolecular nucleophilic attack by the other hydroxyl group then forms the morpholine ring.



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Caption: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocol:

- To the crude 1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol from the previous step, add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and monitor the progress by TLC.
- After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent like dichloromethane or ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The final product can be purified by column chromatography or distillation under reduced pressure.

Data Summary

Step	Product	Starting Material(s)	Key Reagents	Typical Yield
1	2-bromo-1-(3-chlorophenyl)ethanone	3'-chloroacetophenone	Bromine, Methanol	80-90%
2	2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one	2-bromo-1-(3-chlorophenyl)ethanone, 2-amino-2-methyl-1-propanol	Acetonitrile	70-85%
3	1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol	2-((2-hydroxy-2-methylpropyl)amino)-1-(3-chlorophenyl)ethan-1-one	Sodium borohydride, Methanol	85-95%
4	2-(3-Chlorophenyl)-5,5-dimethylmorpholine	1-(3-chlorophenyl)-2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol	Sulfuric acid	60-75%

Characterization

The structure of the final product, **2-(3-Chlorophenyl)-5,5-dimethylmorpholine**, and its intermediates would be confirmed by standard analytical techniques:

- ¹H NMR: The proton NMR spectrum of the final product is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, the protons on the morpholine ring, and the two methyl groups.
- ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

- IR Spectroscopy: The IR spectrum should show the absence of the hydroxyl and carbonyl peaks from the precursors and the presence of C-O-C stretching vibrations characteristic of the morpholine ether linkage.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound.[4]

Conclusion

The synthesis of **2-(3-Chlorophenyl)-5,5-dimethylmorpholine** can be efficiently achieved through a four-step sequence involving bromination, nucleophilic substitution, reduction, and acid-catalyzed cyclization. This guide provides a detailed, logical, and experimentally sound pathway for the preparation of this potentially valuable compound. The described protocols are based on well-established organic transformations and can be adapted and optimized by researchers in the field.

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